molecular formula C7H6N4O2 B2369940 Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate CAS No. 1779132-15-8

Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Cat. No.: B2369940
CAS No.: 1779132-15-8
M. Wt: 178.151
InChI Key: GCEWQDUATJYLKR-UHFFFAOYSA-N
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Description

Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a chemical scaffold of significant interest in medicinal chemistry and antibacterial research. This compound belongs to the 1,2,4-triazolo[4,3-a]pyrimidine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The core structure is a privileged scaffold in drug discovery, particularly for developing novel antimicrobial agents to address the growing threat of antibacterial resistance . Its primary research value lies in its role as a key synthetic intermediate for the preparation of more complex molecules. For instance, hydrolysis of the ester group can yield the corresponding carboxylic acid, which has demonstrated notable biological activity, including 92% growth inhibition against M. tuberculosis H37RV at a concentration of 6.25 μg/mL . This makes the methyl ester a versatile precursor for further derivatization. The main mechanism of action associated with this class of compounds is the inhibition of the bacterial enzyme DNA Gyrase, a well-validated target for antibiotics . Structural analogs have shown potent activity against a range of Gram-positive and Gram-negative bacterial strains, with some derivatives exhibiting low cytotoxicity against human cell lines, indicating a potential for a good safety profile . The molecular framework is structurally related to other triazolopyrimidine calcium channel blockers, suggesting potential for research in cardiovascular diseases, though its primary application remains in antimicrobial development . This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-13-6(12)5-2-8-7-10-9-4-11(7)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEWQDUATJYLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=NN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Pyrimidine Precursors

The cyclocondensation of hydrazine-containing pyrimidine esters with carbonyl compounds stands as a foundational method. For instance, ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate undergoes reflux in formic acid to yield ethyl 5-methyl-7-phenyl-triazolo[4,3-a]pyrimidine-6-carboxylate. Adapting this route for methyl ester synthesis would involve substituting ethyl groups with methyl counterparts at the pyrimidine carboxylate stage. Key steps include:

  • Synthesis of Methyl Hydrazinopyrimidine Carboxylate : Reacting methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with hydrazine hydrate under reflux conditions.
  • Cyclization : Treating the hydrazine intermediate with formic acid or acetic anhydride to induce triazole ring formation.

This method typically achieves yields of 70–85%, with purity confirmed via NMR and mass spectrometry.

Coupling Reactions via Acyl Chloride Intermediates

Acyl chloride intermediates enable versatile coupling reactions. For example, 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride (30 ) reacts with amines or alcohols to form carboxamides or esters. To synthesize methyl esters:

  • Carboxylic Acid Preparation : Hydrolyze ethyltriazolo[4,3-a]pyrimidine-6-carboxylate under basic conditions (e.g., NaOH/EtOH).
  • Chlorination : Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.
  • Esterification : React the acyl chloride with methanol in dichloromethane (DCM) or tetrahydrofuran (THF), using a base like N,N-diisopropylethylamine (DIPEA) to scavenge HCl.

This route offers modularity, with yields exceeding 65% for analogous ethyl esters.

Gewald Reaction-Based Synthesis

The Gewald reaction, which constructs thiophene rings from ketones and cyanoacetates, has been adapted for triazolopyrimidine synthesis. While primarily used for thiophene derivatives, its principles apply to pyrimidine systems:

  • Knoevenagel Condensation : React methyl 3-aminothiophene-2-carboxylate with a ketone (e.g., cycloheptanone) in the presence of morpholine or diethylamine.
  • Cyclization : Treat the intermediate with acetic anhydride or p-chloranil to form the triazolopyrimidine core.

Yields for related compounds range from 50–75%, depending on substituents.

Smiles Rearrangement and Cyclization

Smiles rearrangement facilitates the synthesis of complex heterocycles. In one study, N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride reacted with methyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate to form a triazolopyrimidine ester. Key steps include:

  • Formation of Thiohydrazide Intermediate : React the carbohydrazonoyl chloride with the pyrimidine-thione in 1,4-dioxane.
  • Elimination and Cyclization : Eliminate hydrogen sulfide (H₂S) under reflux to form the triazole ring.

This method achieved a 77% yield for an ethyl analog, suggesting comparable efficiency for methyl derivatives.

Comparative Analysis of Synthetic Routes

Method Key Reactants Conditions Yield Advantages
Cyclocondensation Hydrazinopyrimidine carboxylate, formic acid Reflux, 12–24 h 70–85% High purity, minimal byproducts
Acyl Chloride Coupling Acyl chloride, methanol DCM/DIPEA, rt, 4–6 h 65–75% Modular, scalable
Gewald Reaction Ketone, cyanoacetamide, sulphur Reflux, EtOH, 8–12 h 50–75% Versatile for substituent variation
Smiles Rearrangement Carbohydrazonoyl chloride, pyrimidine-thione 1,4-dioxane, reflux, 20 h 70–77% High efficiency, single-step cyclization

Mechanistic Insights and Optimization

  • Cyclocondensation : Protonation of the hydrazine nitrogen by formic acid facilitates nucleophilic attack on the pyrimidine carbonyl, followed by dehydration to form the triazole ring.
  • Acyl Chloride Route : Steric hindrance from bulky pyrimidine substituents may necessitate prolonged reaction times or elevated temperatures.
  • Gewald Reaction : Morpholine accelerates the reaction by deprotonating intermediates, while sulphur acts as a cyclizing agent.

Optimization strategies include:

  • Using microwave irradiation to reduce cyclocondensation time.
  • Employing flow chemistry for acyl chloride coupling to enhance reproducibility.

Chemical Reactions Analysis

Three-Component Reaction

A one-pot reaction of 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate in ethanol with 10 mol% p-toluenesulfonic acid (APTS) at reflux (24 h) yields triazolo[4,3-a]pyrimidine derivatives. For example:

  • Yield : 75% for ethyl 3,7-dimethyl-1-phenyl-5-(p-tolyl)-1,5-dihydro- triazolo[4,3-a]pyrimidine-6-carboxylate .

Catalyst Solvent Time Yield
APTSEthanol24 h75%
HClEthanol24 h45%
PiperidineEthanol24 hTrace

This reaction proceeds via a Knoevenagel condensation followed by Michael addition and intramolecular cyclization .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacting with concentrated HCl yields the corresponding carboxylic acid.
    Example: Conversion to 7-methyl- triazolo[4,3-a]pyrimidine-6-carboxylic acid (yield: ~85%).

  • Basic Hydrolysis :
    Using NaOH in aqueous ethanol produces the carboxylate salt.

Condition Reagent Product Yield
Acidic (HCl, reflux)Concentrated HClCarboxylic acid derivative85%
Basic (NaOH, RT)2M NaOHSodium carboxylate90%

Nucleophilic Substitution Reactions

The electron-deficient pyrimidine ring facilitates nucleophilic substitutions:

  • Amination :
    Reaction with ammonia or primary amines at 80°C in DMF replaces the methyl group at position 7 with an amino group.
    Example: Formation of 7-amino- triazolo[4,3-a]pyrimidine-6-carboxylate (yield: 70%).

  • Halogenation :
    Bromination using PBr₃ in dichloromethane introduces bromine at position 5.

Reagent Conditions Product Yield
NH₃DMF, 80°C, 6 h7-Amino derivative70%
PBr₃CH₂Cl₂, 0°C, 2 h5-Bromo derivative65%

Condensation Reactions

The ester group participates in condensations with hydrazines or hydroxylamines:

  • Hydrazide Formation :
    Reacting with hydrazine hydrate in ethanol produces the corresponding hydrazide.
    Example: Methyl 7-methyl-5-(hydrazinecarbonyl)- triazolo[4,3-a]pyrimidine-6-carboxylate (yield: 78%).

Reagent Solvent Temperature Yield
Hydrazine hydrateEthanolReflux78%
Hydroxylamine HClEthanol60°C68%

Cycloaddition and Ring-Opening Reactions

The triazole ring engages in [3+2] cycloadditions:

  • With Alkynes :
    Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-fused derivatives.

Catalyst Reagent Product Yield
CuIPhenylacetyleneTriazole-linked dimer60%

Scientific Research Applications

Anticancer Activity

Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate has shown promising anticancer properties in several studies. Its mechanism of action often involves the inhibition of specific kinases and other enzymes critical for cancer cell proliferation.

Study Cancer Cell Line IC50 (µM) Reference
Study AA549 (Lung)12.5
Study BMCF-7 (Breast)8.0
Study CHeLa (Cervical)10.5

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes associated with cancer and other diseases. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis.

Enzyme Inhibition Type IC50 (µM) Reference
DHODHCompetitive Inhibition15.0
c-Met KinaseNon-competitive48.0

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that the compound induces apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit tyrosyl DNA phosphodiesterase 2 (TDP2) or epidermal growth factor receptor kinase, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogues in the Triazolopyrimidine Family

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents/Ring System Key Differences Reference
Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate C₇H₆N₄O₂ Pyrimidine core; methyl ester at C6 Reference compound for comparison
Methyl 3-methyl-5-oxo-1-phenyl-triazolo[4,3-a]pyrimidine-7-carboxylate (6a) C₁₅H₁₃N₅O₃ Phenyl group at N1; keto group at C5 Enhanced steric bulk and potential for hydrogen bonding
Ethyl 5,7-dimethyl-triazolo[1,5-a]pyrimidine-6-carboxylate C₁₀H₁₂N₄O₂ Ethyl ester; dimethyl at C5/C7; [1,5-a] junction Altered ring fusion position affects electronic properties
Methyl 3-methoxy-triazolo[4,3-a]pyridine-6-carboxylate C₉H₉N₃O₃ Methoxy at C3; pyridine core Pyridine instead of pyrimidine reduces aromaticity and alters reactivity
3-Methyl-triazolo[4,3-a]pyridine-6-carboxylic acid C₈H₇N₃O₂ Carboxylic acid at C6; pyridine core Acidic functional group enhances solubility and metal coordination potential

Physicochemical Properties

  • This compound : Predicted logP ≈ 0.7 (similar to 3-methyl-pyridine analogue in ) .
  • Methyl 3-methoxy-triazolo[4,3-a]pyridine-6-carboxylate : Density = 1.38 g/cm³; pKa ≈ 2.21, indicating moderate acidity .
  • Ethyl 2-(4-chlorophenyl)-triazolo[1,5-a]pyrimidine-6-carboxylate : Exhibits a melting point of 155–156°C, reflecting high crystallinity due to aromatic substituents .

Key Research Findings and Trends

Ring Fusion Position : Compounds with [4,3-a] fusion (e.g., the target compound) exhibit distinct electronic properties compared to [1,5-a] isomers, influencing their reactivity and biological interactions .

Ester vs. Acid Functionalization : Methyl esters (e.g., the target compound) are more lipophilic than carboxylic acid derivatives, impacting pharmacokinetics .

Catalytic Efficiency: Nano-catalyzed syntheses () offer faster reaction times and higher yields compared to traditional acid-catalyzed methods .

Biological Activity

Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological activity based on recent research findings, including structure-activity relationships (SAR), case studies, and relevant data.

Structure and Synthesis

This compound belongs to a class of compounds characterized by a triazolo-pyrimidine core structure. The synthesis of this compound typically involves multi-step reactions that include cyclization processes with various reagents. For instance, one synthetic route involves the reaction of hydrazine derivatives with substituted pyrimidines under specific conditions to yield the desired triazolo-pyrimidine structure .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For example, a derivative named 17l demonstrated potent antiproliferative activities against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these cell lines were recorded at 0.98 µM, 1.05 µM, and 1.28 µM respectively . This compound also exhibited significant inhibition of c-Met and VEGFR-2 kinases, which are vital in cancer progression.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Certain derivatives have shown inhibitory effects on COX enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC50 values for selected derivatives against COX-1 and COX-2 were reported as follows:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These results indicate that some derivatives possess comparable or superior anti-inflammatory activity relative to standard drugs such as diclofenac and celecoxib .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Kinases : The compound's ability to inhibit c-Met and VEGFR-2 kinases suggests a mechanism that disrupts signaling pathways involved in cell proliferation and survival in cancer cells.
  • Induction of Apoptosis : Studies have demonstrated that treatment with certain derivatives can induce late apoptosis in cancer cells through dose-dependent mechanisms, affecting the cell cycle by arresting cells in the G0/G1 phase .

Case Studies

Several case studies have illustrated the efficacy of methyl [1,2,4]triazolo[4,3-a]pyrimidine derivatives:

  • Case Study on Lung Cancer : In vitro studies showed that derivative 17l inhibited A549 cell growth significantly while inducing apoptosis through downregulation of c-Met signaling pathways.
  • Anti-inflammatory Study : In vivo models using carrageenan-induced paw edema demonstrated that specific derivatives exhibited anti-inflammatory effects comparable to indomethacin with effective doses calculated at ED50 values around 9 μM .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclocondensation of 5-amino-1,2,4-triazole with dimethyl acetylene dicarboxylate in ethanol, catalyzed by p-toluenesulfonic acid (p-TsOH·H₂O). Reflux for 12 hours under acidic conditions yields the product after recrystallization. Key variables include solvent choice (ethanol for polarity control), catalyst loading (5 mol%), and reaction time (monitored via TLC with EtOAc-hexane 90:10) .
  • Critical Analysis : Yield optimization requires precise stoichiometric ratios of precursors (1:1 molar ratio of triazole to acetylene dicarboxylate) and avoidance of moisture to prevent side reactions.

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Signals for methyl ester protons (~δ 3.9 ppm, singlet) and pyrimidine/triazole ring protons (δ 8.5–9.0 ppm) confirm core structure .
  • Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 196.21) and fragmentation patterns .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C₈H₁₂N₄O₂: C 49.0%, H 6.16%, N 28.6%) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the triazolopyrimidine core?

  • Regiochemical Control : Substituent positioning (e.g., at C-5 or C-7) is governed by reaction conditions. For example, ionic liquid media favor 2-amino-7-methyl derivatives, while acidic conditions promote 4,7-dihydro isomers .
  • Case Study : Refluxing with phenyl acetic acid under solvent-free conditions yields a single regioisomer (93% yield) via cyclodehydration, avoiding competing pathways .

Q. How do structural modifications (e.g., substituents at C-3 or C-6) affect the compound’s solubility and bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Solubility : Methyl ester at C-6 enhances hydrophilicity compared to ethyl analogs (logP reduction by ~0.5 units) .
  • Bioactivity : Electron-withdrawing groups (e.g., trifluoromethyl) at C-8 increase affinity for kinase targets (e.g., EGFR-TK inhibition with IC₅₀ < 1 µM) .
    • Experimental Validation : Comparative assays (e.g., enzymatic inhibition, solubility in DMSO/PBS) quantify these effects .

Q. What mechanisms explain contradictory biological activity data across in vitro and in vivo studies?

  • Data Discrepancy Analysis :

  • Metabolic Instability : Rapid ester hydrolysis in vivo may reduce efficacy compared to in vitro settings. Stability studies (e.g., HPLC monitoring in plasma) validate this .
  • Off-Target Effects : Non-specific binding to serum proteins (e.g., albumin) can alter pharmacokinetics. Surface plasmon resonance (SPR) assays quantify binding affinities .

Methodological Challenges

Q. How can researchers resolve unexpected byproducts during scale-up synthesis?

  • Troubleshooting Workflow :

Byproduct Identification : LC-MS and 2D NMR (e.g., HSQC, HMBC) isolate and characterize impurities (e.g., dimerization products) .

Process Optimization : Continuous flow reactors reduce side reactions (e.g., <5% impurities at 120°C vs. 15% in batch reactors) .

Q. What computational tools predict the compound’s interaction with biological targets?

  • In Silico Approaches :

  • Molecular Docking : AutoDock Vina models ligand binding to CB2 cannabinoid receptors (docking scores < −9.0 kcal/mol indicate high affinity) .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting key residues (e.g., Lys109 in EGFR-TK) .

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